N1-Cyclobutyl vs. Cyclopentyl Substitution SAR
In the context of pyrazolo[3,4-b]pyrazine-based SHP2 phosphatase inhibitors, the N1-cyclobutyl substituent is explicitly claimed as a distinct and preferred embodiment compared to other cycloalkyl groups. Patent claims enumerate cyclobutyl as a separate option alongside cyclopropyl, cyclopentyl, cyclohexyl, and larger rings, indicating that each substituent imparts unique physicochemical and biological properties that must be evaluated independently [1]. The specific compound is a building block that enables the synthesis of cyclobutyl-containing analogs, which cannot be replicated using cyclopentyl or other cycloalkyl versions of the same core.
| Evidence Dimension | N1 substituent identity and associated SAR |
|---|---|
| Target Compound Data | Cyclobutyl (C4H7) at N1 position |
| Comparator Or Baseline | Cyclopentyl (C5H9), cyclohexyl (C6H11), cyclopropyl (C3H5) |
| Quantified Difference | Not applicable; differentiation is qualitative and based on structural uniqueness for SAR exploration. |
| Conditions | Medicinal chemistry lead optimization context as defined in SHP2 inhibitor patents |
Why This Matters
For medicinal chemistry programs targeting SHP2 or kinases, the cyclobutyl analog offers a distinct SAR data point that cannot be obtained from cyclopentyl or other cycloalkyl versions, making this compound essential for systematic SAR expansion.
- [1] Taylor, A. M., et al. Pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors. US Patent 11,701,354 B2, 2023. View Source
